molecular formula C19H18Cl2O3 B13873855 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal

Cat. No.: B13873855
M. Wt: 365.2 g/mol
InChI Key: PBBXTAKLUCWVFW-UHFFFAOYSA-N
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Description

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal is an organic compound with a complex structure that includes a cyclopropyl group, a dichlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with cyclopropyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid.

    Reduction: 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H18Cl2O3

Molecular Weight

365.2 g/mol

IUPAC Name

3-cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal

InChI

InChI=1S/C19H18Cl2O3/c20-17-8-1-13(11-18(17)21)12-23-15-4-2-14(3-5-15)19(9-10-22)24-16-6-7-16/h1-5,8,10-11,16,19H,6-7,9,12H2

InChI Key

PBBXTAKLUCWVFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC(CC=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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